4-(cyclopentyloxymethyl)-N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine
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Overview
Description
AZ4800 is a synthetic organic compound that belongs to the class of gamma secretase modulators. It has been primarily studied for its potential in targeting amyloid beta production, which is a key factor in the pathology of Alzheimer’s disease. The compound has shown promise in reducing the levels of amyloid beta peptides, making it a potential candidate for therapeutic interventions in neurodegenerative diseases .
Preparation Methods
The synthesis of AZ4800 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of AZ4800 is synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
AZ4800 undergoes several types of chemical reactions, including:
Oxidation: AZ4800 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: Various substitution reactions can be performed on AZ4800 to introduce different functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
AZ4800 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Neurodegenerative Disease Research: AZ4800 has been used to study the mechanisms of amyloid beta production and its role in Alzheimer’s disease.
Drug Development: The compound has been explored as a lead compound for developing new drugs targeting gamma secretase and amyloid beta production.
Biological Studies: AZ4800 has been used in various biological studies to understand its effects on cellular processes and signaling pathways.
Mechanism of Action
AZ4800 exerts its effects by modulating the activity of gamma secretase, an enzyme complex involved in the cleavage of amyloid precursor protein. By altering the activity of gamma secretase, AZ4800 reduces the production of amyloid beta peptides, which are implicated in the formation of amyloid plaques in Alzheimer’s disease. The compound specifically targets the gamma secretase complex and affects the cleavage process, leading to a decrease in the levels of amyloid beta peptides .
Comparison with Similar Compounds
AZ4800 is unique among gamma secretase modulators due to its specific structure and mechanism of action. Similar compounds include:
BACE1 Inhibitors: Compounds that inhibit the activity of beta-secretase, another enzyme involved in amyloid beta production.
AZ4800 stands out due to its specific targeting of the gamma secretase complex and its potential for combination therapy with other modulators and inhibitors.
Properties
Molecular Formula |
C24H29N5O3 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-(cyclopentyloxymethyl)-N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C24H29N5O3/c1-16-12-29(15-25-16)22-8-7-17(11-23(22)30-2)26-24-27-20-9-10-31-13-19(20)21(28-24)14-32-18-5-3-4-6-18/h7-8,11-12,15,18H,3-6,9-10,13-14H2,1-2H3,(H,26,27,28) |
InChI Key |
RMRFSIAFQBYBSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(COCC4)C(=N3)COC5CCCC5)OC |
Origin of Product |
United States |
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